molecular formula C11H13BrF2N2 B1417643 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine CAS No. 2024560-45-8

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Cat. No.: B1417643
CAS No.: 2024560-45-8
M. Wt: 291.13 g/mol
InChI Key: QWFUANWFSRTYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a valuable chemical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a brominated pyridine ring linked to a 4,4-difluoropiperidine moiety, makes it a versatile intermediate for Structure-Activity Relationship (SAR) studies. Researchers utilize this compound in the exploration and development of novel therapeutic agents, as the pyridine and substituted piperidine scaffolds are common pharmacophores found in compounds with various biological activities . The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, allowing chemists to diversify molecular structures and optimize properties like potency and selectivity . This compound is for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-6-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-10-3-1-2-9(15-10)8-16-6-4-11(13,14)5-7-16/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFUANWFSRTYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

  • Preparation of the Nucleophile:
    The 4,4-difluoropiperidine is often prepared via fluorination of piperidine derivatives or via nucleophilic addition to suitable intermediates.

  • Reaction Conditions:

    • Use of a base (e.g., potassium carbonate) to deprotonate the piperidine nitrogen.
    • Solvent such as DMF or DMSO to facilitate nucleophilic attack.
    • Elevated temperatures (80–120°C) to promote substitution.
  • Outcome:
    The nucleophile displaces a leaving group (e.g., a halogen) on the pyridine ring, forming the desired N-alkylated product.

Cross-Coupling Strategies

  • Suzuki-Miyaura or Buchwald-Hartwig Couplings:
    These palladium-catalyzed reactions enable coupling of halogenated pyridines with amine or boronic acid derivatives of the difluoropiperidine.

  • Reaction Conditions:

    • Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.
    • Ligands like BINAP or Xantphos.
    • Solvents like toluene, dioxane, or DME.
    • Elevated temperatures (100–140°C) under inert atmospheres.

Research Data:
A documented synthesis reports the use of microwave-assisted palladium catalysis to couple 2-bromopyridine with a difluoropiperidine derivative, achieving yields up to 72% under optimized conditions.

Stepwise Summary:

Step Description Conditions Yield References
1 Bromination of pyridine precursor Bromine, low temperature (-5°C to 20°C), inert atmosphere ~55-72% ,
2 Formation of 2-bromo-6-(difluoropiperidin-1-ylmethyl)pyridine Nucleophilic substitution or palladium-catalyzed cross-coupling 72% (via microwave Pd catalysis)
3 Purification Column chromatography, recrystallization Variable ,

Data Summary Table

Preparation Step Reagents Conditions Typical Yield Notes
Bromination Bromine, pyridine derivative -5°C to 20°C, inert atmosphere 55-72% Controlled addition to prevent over-bromination
Nucleophilic substitution / Cross-coupling Difluoropiperidine derivative, Pd catalyst 80–140°C, inert atmosphere Up to 72% Microwave assistance enhances yield and reduces time
Purification Silica gel chromatography Ambient temperature Variable Ensures high purity

Chemical Reactions Analysis

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the bromine atom and the difluoropiperidine group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)
  • Structure : Pyridine with Br (position 2) and CF₃ (position 6).
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, increasing lipophilicity (logP ~2.5) compared to the difluoropiperidine group, which has a basic nitrogen (pKa ~7.5) .
    • Physical Properties : Melting point 48–52°C vs. target compound’s likely higher mp due to crystalline piperidine rigidity.
    • Applications : Widely used as a Suzuki coupling intermediate in agrochemicals .
2-Bromo-6-(4-fluoro-2-methylphenyl)pyridine (CAS 209412-17-9)
  • Structure : Aryl-substituted pyridine with Br (position 2) and 4-fluoro-2-methylphenyl (position 6).
  • Physicochemical Data: Density 1.441 g/cm³ vs. ~1.5–1.6 g/cm³ estimated for the target compound .

Heterocyclic Substituents

2-Bromo-6-(1H-imidazol-2-yl)pyridine Derivatives (e.g., Compounds 7a–7c)
  • Structure : Pyridine with Br (position 2) and imidazole-triazole substituents (position 6).
  • Key Differences: Imidazole-triazole systems (e.g., 7a: 72% yield, mp 129–131°C) exhibit planar heterocycles with conjugated π-systems, contrasting with the non-planar, saturated difluoropiperidine . Biological Activity: MTT assays for 7a–7c showed IC₅₀ values of 20–40 µM in HT-1080 cells, suggesting moderate cytotoxicity .
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2241869-94-1)
  • Structure : Boronic ester at position 6.
  • Key Differences :
    • The boronic ester enables Suzuki-Miyaura cross-coupling, whereas the difluoropiperidine is inert in such reactions.
    • Synthetic Utility : Used in constructing biaryl systems for drug discovery .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :
    • Br (position 2) directs electrophilic substitution to position 4.
    • CF₃ (in 2-Bromo-6-(trifluoromethyl)pyridine) deactivates the ring more strongly than difluoropiperidine, which has a weaker electron-withdrawing effect due to N lone pairs .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Density (g/cm³) LogP (Predicted)
Target Compound* ~318.1 120–130 (est.) ~1.55 2.1
2-Bromo-6-(trifluoromethyl)pyridine 225.99 48–52 1.707 2.5
Compound 7a ~550 (est.) 129–131 3.8
2-Bromo-3-methylpyridine 172.02 1.9

*Estimated based on structural analogs.

Biological Activity

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a pyridine derivative characterized by the presence of a bromine atom and a 4,4-difluoropiperidinyl group. This compound has garnered attention in medicinal chemistry and chemical biology due to its potential biological activities and applications in drug development.

  • Molecular Formula : C11H13BrF2N2
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 2024560-45-8

The biological activity of this compound is primarily based on its ability to interact with various molecular targets, including enzymes and receptors. The unique structural features, such as the bromine atom and difluoropiperidinyl group, influence its binding affinity and selectivity, potentially modulating biological pathways involved in various cellular processes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.

Anticancer Potential

A study focusing on pyridine derivatives highlighted the anticancer potential of compounds similar to this compound. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer cell survival .

Enzyme Inhibition

Research has demonstrated that compounds containing the difluoropiperidine moiety exhibit significant enzyme inhibitory activity. For instance, derivatives have been shown to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs or therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromo-6-fluoropyridineBromine replaced by fluorineModerate anticancer activity
2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridineSimilar structure with methyl substitutionEnzyme inhibition studies ongoing
2-Chloro-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridineChlorine instead of brominePotentially lower activity than brominated analogs

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-bromopyridine and 4,4-difluoropiperidine.
  • Nucleophilic Substitution : The reaction is conducted under basic conditions (e.g., with potassium carbonate) in a solvent like dimethylformamide (DMF), followed by heating to facilitate the reaction .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or reductive amination. For example, a nickel-catalyzed coupling of 2-bromo-6-(halomethyl)pyridine derivatives with 4,4-difluoropiperidine is effective . Alternatively, palladium-catalyzed protocols (e.g., using PdCl₂(dppf)) with aryl boronic acids under reflux in toluene/ethanol mixtures yield similar structures with >70% efficiency . Key steps include purification via silica gel chromatography (hexane:EtOAc gradients) and NMR validation (¹H/¹³C) to confirm substitution patterns .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic shifts, e.g., pyridine protons at δ 7.5–8.5 ppm and difluoropiperidine CF₂ signals near δ 110–120 ppm (¹³C) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at ~315 Da) and purity (>95% by HPLC) .
  • X-ray crystallography : If crystals are obtainable, resolve the 3D structure to validate steric effects of the difluoropiperidine moiety .

Q. What are the common reactivity pitfalls during synthesis?

Methodological Answer:

  • Bromide displacement : The 2-bromo group on pyridine is susceptible to unintended substitution. Use inert atmospheres (N₂/Ar) and dry solvents to minimize hydrolysis .
  • Steric hindrance : The 4,4-difluoropiperidine group may slow coupling reactions. Optimize catalyst loading (e.g., 5–10 mol% Pd) and extend reaction times (>24 hrs) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Storage : Keep in airtight containers at –20°C under nitrogen to prevent degradation .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .

Advanced Research Questions

Q. How can conflicting yields in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies often arise from catalyst selection or solvent polarity. For example:

  • Nickel catalysts (e.g., NiCl₂(PPh₃)₂) may favor reductive coupling but require strict moisture control, while palladium systems (e.g., PdCl₂(dppf)) tolerate polar aprotic solvents like DMF but risk side reactions .
  • Use Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio) and compare yields across ≥3 trials .

Q. What mechanistic insights explain the electronic effects of the 4,4-difluoropiperidine group?

Methodological Answer:

  • The electron-withdrawing CF₂ group increases the electrophilicity of the adjacent methylene bridge, facilitating nucleophilic attacks (e.g., in SNAr reactions).
  • Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Q. How does fluorination impact biological activity in related pyridine derivatives?

Methodological Answer: Fluorination often enhances metabolic stability and bioavailability. For example:

  • In vitro assays : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogues in enzyme inhibition studies (e.g., kinase targets) .
  • LogP measurements : Use shake-flask methods to assess increased lipophilicity from CF₂ groups, which may improve membrane permeability .

Q. What strategies mitigate purification challenges caused by byproducts?

Methodological Answer:

  • Selective precipitation : Add ZnCl₂ to isolate metal complexes of target molecules, then regenerate free ligands via EDTA treatment .
  • Dual-column chromatography : Combine reverse-phase (C18) and normal-phase silica gel to resolve polar impurities .

Q. How can computational tools predict regioselectivity in further functionalization?

Methodological Answer:

  • Docking simulations : Map electrostatic potentials to identify reactive sites (e.g., C-4 vs. C-5 on pyridine).
  • Machine learning : Train models on existing datasets (e.g., Cambridge Structural Database) to forecast substitution patterns under varying conditions .

Data Contradiction Analysis

Q. Why do reported yields for similar Suzuki couplings vary between 36% and 78%?

Methodological Answer: Variability stems from:

  • Catalyst activity : PdCl₂(dppf) vs. Pd(PPh₃)₄ may differ in turnover numbers .
  • Substrate purity : Trace moisture in 4,4-difluoropiperidine can deactivate catalysts. Use Karl Fischer titration to ensure H₂O <0.1% .
  • Workup efficiency : Flash chromatography vs. recrystallization impacts recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.